3-O-Methyl 6-Hydroxy 17beta-Estradiol

描述

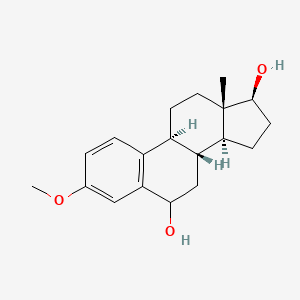

3-O-Methyl 6-Hydroxy 17beta-Estradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is of significant interest due to its potential applications in various fields, including medicine and biochemistry. It is structurally characterized by the presence of methoxy and hydroxyl groups, which contribute to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Methyl 6-Hydroxy 17beta-Estradiol typically involves multiple steps, starting from estrone or estradiol. The process includes:

Methoxylation: Introduction of a methoxy group at the 3-position.

Hydroxylation: Introduction of hydroxyl groups at the 6 and 17 positions.

These reactions are often carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity. For instance, methoxylation can be achieved using methyl iodide in the presence of a base, while hydroxylation may require the use of oxidizing agents like osmium tetroxide.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and stringent quality control measures. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and automated systems to monitor reaction parameters.

化学反应分析

Types of Reactions

3-O-Methyl 6-Hydroxy 17beta-Estradiol undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of double bonds or carbonyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated alcohols.

科学研究应用

3-O-Methyl 6-Hydroxy 17beta-Estradiol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on cellular processes and hormone regulation.

Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and cancer treatment.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds.

作用机制

The mechanism of action of 3-O-Methyl 6-Hydroxy 17beta-Estradiol involves its interaction with estrogen receptors in various tissues. Upon binding to these receptors, it modulates the expression of target genes, influencing cellular processes such as proliferation, differentiation, and apoptosis. The compound’s effects are mediated through both genomic and non-genomic pathways, involving the activation of signaling cascades like the MAPK/ERK pathway .

相似化合物的比较

Similar Compounds

Estradiol: The parent compound, naturally occurring estrogen.

Ethinylestradiol: A synthetic derivative used in oral contraceptives.

Estrone: Another naturally occurring estrogen with a similar structure.

Uniqueness

3-O-Methyl 6-Hydroxy 17beta-Estradiol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy group at the 3-position and hydroxyl groups at the 6 and 17 positions differentiate it from other estrogens, potentially offering unique therapeutic benefits and applications in research.

生物活性

3-O-Methyl 6-hydroxy 17beta-estradiol is a synthetic derivative of estradiol, notable for its unique structural modifications that influence its biological activity. This article explores its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C19H26O3

- Molecular Weight: 302.41 g/mol

- IUPAC Name: 3-methoxy-6-hydroxy-17β-estradiol

The presence of the methoxy group at the 3-position and the hydroxyl group at the 6-position is crucial for its interaction with estrogen receptors (ERs) and contributes to its distinct biological properties compared to other estrogens.

The primary mechanism of action for this compound involves its binding to estrogen receptors, particularly ERα and ERβ. Upon binding, it induces conformational changes in these receptors, facilitating their interaction with estrogen response elements (EREs) in DNA. This interaction leads to modulation of gene expression related to various physiological processes, including cell proliferation, differentiation, and apoptosis.

Estrogenic Activity

Research indicates that this compound exhibits estrogenic activity, although its potency may vary compared to natural estrogens like estradiol. It has been shown to promote cellular proliferation in estrogen-responsive tissues, which is significant for understanding its role in hormone replacement therapies and potential effects on cancer biology .

Case Studies

- Wound Healing : In a study examining the effects of various estrogens on wound healing, mice treated with this compound showed accelerated wound closure compared to controls. The compound induced a significant increase in local macrophage activity, suggesting an anti-inflammatory role that enhances tissue repair processes .

- Cell Proliferation : A study reported that this compound stimulated proliferation in breast cancer cell lines, indicating its potential use in therapeutic contexts but also raising concerns about its role in hormone-dependent cancers .

Comparative Analysis with Other Estrogens

| Compound | Estrogenic Activity | Binding Affinity | Therapeutic Applications |

|---|---|---|---|

| 3-O-Methyl 6-Hydroxy E2 | Moderate | Variable | Hormone replacement therapy |

| 17beta-Estradiol | High | High | Menopausal symptoms, osteoporosis |

| Estrone | Moderate | Moderate | Hormone therapy |

| Estriol | Low | Low | Used in pregnancy-related therapies |

The table illustrates that while this compound has moderate estrogenic activity, it may serve specific therapeutic roles due to its unique properties.

Research Applications

This compound is utilized in various research domains:

- Pharmacology : Investigated for its potential role in developing selective estrogen receptor modulators (SERMs) that can provide therapeutic benefits without the adverse effects associated with traditional estrogens.

- Toxicology : Studied for safety profiles and potential toxic effects on reproductive health and cancer risk .

- Analytical Chemistry : Used as a reference compound in studies assessing the estrogenic activity of other substances.

属性

IUPAC Name |

(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-6,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-19-8-7-13-12-4-3-11(22-2)9-15(12)17(20)10-14(13)16(19)5-6-18(19)21/h3-4,9,13-14,16-18,20-21H,5-8,10H2,1-2H3/t13-,14-,16+,17?,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKSNEXYMMIQKE-UTKXELFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(C4=C3C=CC(=C4)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858050 | |

| Record name | (17beta)-3-Methoxyestra-1,3,5(10)-triene-6,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109835-83-8 | |

| Record name | (17beta)-3-Methoxyestra-1,3,5(10)-triene-6,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。